molecular formula C8H7NO3 B14486999 N-Formyl-4-hydroxybenzamide CAS No. 65599-16-8

N-Formyl-4-hydroxybenzamide

Cat. No.: B14486999
CAS No.: 65599-16-8
M. Wt: 165.15 g/mol
InChI Key: YFJMDGACSCLRLN-UHFFFAOYSA-N
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Description

Strategic Importance of the N-Formylbenzamide Scaffold in Chemical Research

The N-formylbenzamide scaffold is a key structural motif in medicinal chemistry and materials science. The amide bond is one of the most fundamental linkages in peptide and protein structures and is present in a significant percentage of pharmaceutical drug candidates. The process of "scaffold hopping," where the core structure of a known active compound is modified to create novel molecules, is a common strategy in drug discovery to develop new intellectual property and improve a compound's properties. spectrabase.com The benzamide (B126) framework serves as a versatile and stable core that can be readily functionalized.

The incorporation of a formyl (–CHO) group into the benzamide scaffold, as seen in N-Formyl-4-hydroxybenzamide, introduces a reactive aldehyde functionality. This group can participate in a variety of chemical transformations, including condensation reactions to form imines or hydrazones, and can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. chemicalbook.com This dual functionality of the stable amide and the reactive aldehyde makes the N-formylbenzamide scaffold a valuable building block in the synthesis of more complex molecules with tailored properties.

Current Research Trajectories and Future Directions for this compound

Current research involving structures related to this compound is focused on leveraging its functional groups for various applications. The parent compound, 4-hydroxybenzamide (B152061), has been investigated for its potential biological activities and is used as a starting material in the synthesis of protein kinase C inhibitors. chemicalbook.com Furthermore, related formylated aromatic compounds are being explored as key intermediates in the production of pharmaceuticals. jst.go.jp

Future research on this compound is likely to proceed in several directions. A primary focus will be its utilization as a versatile intermediate in multi-step organic synthesis. Its potential as a precursor for novel heterocyclic compounds is significant, given the reactivity of the formyl group. Additionally, exploring its coordination chemistry with various metal ions could lead to new catalysts or materials with interesting electronic or magnetic properties. The development of its derivatives for biological screening is another promising avenue, building upon the known activities of other benzamides.

Interdisciplinary Significance of this compound Derivatives

The derivatives of this compound hold potential across multiple scientific disciplines. In medicinal chemistry, the scaffold is attractive for designing new therapeutic agents. For example, structurally related molecules have been investigated as linkers in antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. daicelpharmastandards.com The hydroxy and formyl groups provide handles for conjugation to both antibodies and cytotoxic drugs.

In materials science, derivatives of this compound could be incorporated into polymers to modify their properties. The ability of the amide and hydroxyl groups to form strong hydrogen bonds can influence the mechanical and thermal properties of polymeric materials. The formyl group can be used to cross-link polymer chains, creating more robust networks. rsc.org The study of such molecules also contributes to the fundamental understanding of molecular interactions and self-assembly, which is crucial in supramolecular chemistry and the development of functional nanomaterials. chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65599-16-8

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

N-formyl-4-hydroxybenzamide

InChI

InChI=1S/C8H7NO3/c10-5-9-8(12)6-1-3-7(11)4-2-6/h1-5,11H,(H,9,10,12)

InChI Key

YFJMDGACSCLRLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Reaction Pathways of N Formyl 4 Hydroxybenzamide

Classical and Contemporary Synthetic Routes to N-Formyl-4-hydroxybenzamide and Analogues

The construction of the this compound scaffold relies on well-established organic reactions, tailored to incorporate the desired functional groups onto the benzene (B151609) ring.

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inicj-e.org This process involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known and reliable chemical reactions. ias.ac.inslideshare.net

For this compound, the primary disconnection is at the amide bond, a common and logical step in retrosynthesis. This leads to two key synthons: a 4-hydroxybenzoyl equivalent and a formamide (B127407) anion equivalent. A further disconnection of the formyl group from the nitrogen atom is not a standard retrosynthetic step. Instead, the formamide functionality is typically introduced through a formylating agent.

The 4-hydroxybenzoyl synthon can be traced back to a more stable precursor, 4-hydroxybenzoic acid or its derivatives. The formamide portion can be derived from various formylating agents. This analysis suggests a convergent synthesis where the two main fragments are prepared separately and then combined.

Precursor Selection and Optimization

The selection of appropriate precursors is critical for an efficient synthesis. For the 4-hydroxybenzoyl moiety, several starting materials can be considered:

4-Hydroxybenzaldehyde: This precursor already contains the hydroxyl group and a formyl group that can be oxidized to a carboxylic acid.

4-Hydroxybenzoic acid: This is a direct precursor that can be activated for amidation. chemicalbook.com

4-Aminophenol: This precursor can undergo N-formylation followed by other transformations to introduce the benzamide (B126) moiety. rsc.org

Key Reaction Steps: Formylation, Amidation, and Coupling Reactions

The synthesis of this compound hinges on two pivotal reaction types: formylation and amidation.

Formylation is the process of introducing a formyl group (-CHO) onto a molecule. In the context of synthesizing this compound, this typically involves the N-formylation of an amine. Various reagents and methods can be employed for this transformation, including:

Formic acid, often in the presence of a coupling agent or under dehydrating conditions. nih.gov

Formic acid in combination with a catalyst like sodium formate (B1220265), which can be effective at room temperature. nih.gov

Mechanochemical methods, which involve grinding or milling reactants together, offering a solvent-free and often more environmentally friendly approach. beilstein-journals.org

Amidation is the formation of an amide bond. This can be achieved by reacting a carboxylic acid (or its activated derivative) with an amine. Common methods include:

Direct amidation: Heating a carboxylic acid with an amine, often with the removal of water.

Using coupling agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating its reaction with the amine under milder conditions. nih.gov

Conversion to an acyl chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with the amine.

A plausible synthetic route starting from 4-hydroxybenzoic acid would involve its conversion to an activated derivative, followed by reaction with formamide or a protected formamide equivalent. Alternatively, starting from 4-aminophenol, the synthesis would begin with N-formylation, followed by a reaction sequence to introduce the benzoyl group.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Homogeneous Catalysis for Formylation Reactions

Homogeneous catalysts, which exist in the same phase as the reactants, offer high activity and selectivity. Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have shown significant promise in N-formylation reactions. acs.org For instance, a ruthenium-NHC complex can catalyze the dehydrogenation of methanol (B129727) to provide a source of the formyl group for the N-formylation of amines. nih.govacs.org This approach is attractive as it utilizes a readily available and relatively benign C1 source.

Catalyst SystemSubstrateFormyl SourceConditionsYieldReference
Ruthenium-NHC complexAminesMethanolHeatGood to Excellent nih.govacs.org
ZnOAromatic/Aliphatic AminesFormic Acid70 °C, solvent-freeGood to Excellent nih.gov

Heterogeneous Catalysis for Sustainable Synthetic Routes

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), offer significant advantages in terms of ease of separation and recyclability, contributing to more sustainable processes. ucl.ac.ukrsc.org

For the synthesis of this compound and related compounds, heterogeneous catalysts can be employed in several key steps:

Oxidation: Supported metal nanoparticle catalysts, such as gold nanoparticles on an inert support, can be used for the selective oxidation of alcohols to aldehydes or carboxylic acids under mild, aqueous conditions. ucl.ac.uk This could be relevant for synthesizing the 4-hydroxybenzoic acid precursor.

N-Formylation: Solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, have been developed for the efficient N-formylation of amines with formic acid at room temperature. nih.govrsc.org The magnetic nature of these catalysts allows for their simple recovery using an external magnet. rsc.org Montmorillonite K10, a type of clay, has also been used as an efficient and recyclable heterogeneous catalyst for the synthesis of related benzimidazole (B57391) derivatives, highlighting the potential of such materials in promoting condensation reactions. mdpi.com

The development of these catalytic systems is crucial for creating more environmentally friendly and economically viable synthetic routes to valuable chemical compounds. ucl.ac.ukrsc.org

Chemo-, Regio-, and Stereoselective Synthetic Strategies

The synthesis of this compound from 4-hydroxybenzamide (B152061) presents a significant challenge in selectivity. The molecule contains two nucleophilic sites: the amide nitrogen and the phenolic oxygen. Achieving selective formylation at the nitrogen atom (N-formylation) over the oxygen atom (O-formylation) is paramount.

Chemoselectivity and Regioselectivity: The core of the synthetic strategy lies in exploiting the differential nucleophilicity of the nitrogen and oxygen atoms. Generally, the amide nitrogen is more nucleophilic than the phenolic oxygen, particularly under neutral or mildly basic conditions. This inherent difference is the basis for regioselective N-formylation.

One effective method involves the use of formic acid in toluene (B28343) with a Dean-Stark trap to remove water, which drives the reaction towards the N-formylated product. This procedure has been shown to be highly selective for N-formylation, even in the presence of a hydroxyl group, avoiding the need for protecting groups. scispace.com The use of formic acid is advantageous as it is an inexpensive and readily available reagent. researchgate.netnih.gov Catalyst- and solvent-free conditions, for instance, heating an amine with formic acid, have also proven effective for N-formylation, offering a green and cost-effective approach. researchgate.net

The choice of formylating agent and catalyst can be tailored to enhance selectivity. For example, procedures using ethyl formate as the formylating agent, sometimes promoted by a solid acid catalyst, can afford N-formylated products in high yields. researchgate.net The selectivity of these reactions underscores the principle that under many conditions, the amino group's greater nucleophilicity directs the formylation. scispace.comnih.gov

Stereoselectivity: this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, stereoselectivity is not a factor in its synthesis as no stereocenters are formed. mdpi.comnih.govresearchgate.net

Mechanistic Investigations of this compound Formation and Transformation

Detailed Reaction Mechanisms of Formylation and Amidation

The formation of this compound from 4-hydroxybenzamide and a formylating agent, such as formic acid, proceeds via a nucleophilic acyl substitution mechanism.

The general pathway is initiated by the nucleophilic attack of the amide nitrogen of 4-hydroxybenzamide on the electrophilic carbonyl carbon of the formylating agent (e.g., formic acid). researchgate.net This attack results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of a leaving group, which is a molecule of water when formic acid is the reagent. researchgate.net This final step regenerates the carbonyl double bond and yields the stable N-formylated amide product. The reaction is often facilitated by heat, which helps to overcome the activation energy barrier and drive off the water byproduct. scispace.com

Catalysts can be employed to accelerate this process. Acid catalysts, for instance, can protonate the carbonyl oxygen of formic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. nih.gov

Transition State Analysis and Reaction Pathway Energetics

While specific computational studies for this compound are not widely published, the energetics of the N-formylation reaction can be understood from general principles of amide bond formation. The reaction pathway involves the formation of a high-energy tetrahedral intermediate, and the energy required to reach the transition state leading to this intermediate is the primary kinetic barrier. uni-marburg.denih.gov

Kinetics and Thermodynamics of Synthetic Processes

The rate of synthesis (kinetics) and the final equilibrium position (thermodynamics) are governed by several factors.

Kinetics: The reaction rate is dependent on the concentration of the reactants (4-hydroxybenzamide and the formylating agent), the temperature, and the presence of catalysts. researchgate.netrsc.org

Temperature: Higher temperatures generally increase the reaction rate. However, controlling the temperature is crucial as excessively high temperatures can lead to side products or decomposition. For instance, N-formylation of amines with CO2 and a hydrosilane shows temperature-dependent selectivity, where lower temperatures favor formylation over methylation. rsc.org

Catalysts: Acid catalysts are commonly used to accelerate formylation reactions. nih.gov The choice of catalyst can be critical; for example, in CO2-based formylations, the basicity of the catalyst's counter-anion has been proposed to play a key role in activating both Si-H and N-H bonds. rsc.org

Thermodynamics: The N-formylation of an amine is generally a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG). researchgate.net This is primarily due to the high stability of the resulting amide bond. nih.gov The reaction is an equilibrium process, and according to Le Chatelier's principle, the removal of a byproduct, such as water, shifts the equilibrium towards the product side, leading to higher yields. scispace.com

The table below presents representative data for the N-formylation of benzylamine (B48309) under various conditions, illustrating the impact of the formylating agent and solvent on reaction outcomes. While not specific to this compound, it provides a relevant model for the kinetic and thermodynamic considerations involved.

EntryFormylating Agent (Equiv.)SolventTime (h)Yield (%)
185% HCOOH (1.2)Toluene499
285% HCOOH (1.2)Dioxane2420
385% HCOOH (1.2)Acetonitrile2415
485% HCOOH (1.2)THF2425
585% HCOOH (1.2)Neat (80°C)195

Data adapted from a study on the N-formylation of benzylamine, which serves as a model for the reaction of primary amines. Source: scispace.com

Derivatization Strategies and Functional Group Interconversions of this compound

Oxidative Transformations of the Formyl Moiety

The formyl group (-CHO) of this compound is a versatile handle for further chemical modification, particularly through oxidation. The formyl group is a precursor to other functional groups and can be transformed under specific oxidative conditions. tcichemicals.com

A primary oxidative transformation involves the conversion of the formyl group to a carboxylic acid. However, this must be done with care, as the phenolic hydroxyl group is also sensitive to oxidation. Mild and selective oxidizing agents would be required to achieve this transformation without affecting the aromatic ring. Reagents like sodium periodate (B1199274) (NaIO4) are known for their use in various selective oxidative transformations, although their specific application to this substrate would require empirical validation. rsc.org

Another significant oxidative process is oxidative N-deformylation. In biological contexts, N-formylation of initiator methionine residues can enhance their subsequent enzymatic reduction by methionine sulfoxide (B87167) reductases (Msrs). pnas.org While this is a reductive process for the methionine sulfoxide, it points to the biological relevance of the formyl group's redox chemistry. In synthetic chemistry, oxidative N-deformylation can be a method to remove the formyl protecting group, regenerating the parent amide.

Reductive Manipulations of the Formyl Moiety

The formyl group (-CHO) of this compound is susceptible to reduction, a common transformation for aldehydes. This reaction typically converts the formyl group into a primary alcohol (a hydroxymethyl group, -CH₂OH), yielding N-(4-hydroxy-3-(hydroxymethyl)benzoyl)formamide.

The reduction can be accomplished using various reducing agents. The choice of reagent is crucial as it determines the selectivity and reaction conditions. Common metal hydride reagents are effective for this purpose. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the aldehyde in the presence of the amide and phenol (B47542) functionalities. For a more potent option, lithium aluminum hydride (LiAlH₄) can also be used, although it is less selective and may also affect the amide group under certain conditions.

The general mechanism for reduction by a hydride reagent involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the formyl group. This initial step forms a tetrahedral alkoxide intermediate. Subsequently, a workup step with a protic solvent (like water or a mild acid) protonates the alkoxide to yield the final hydroxymethyl group.

Reagent Product Typical Conditions
Sodium Borohydride (NaBH₄) N-(4-hydroxy-3-(hydroxymethyl)benzoyl)formamide Methanol or Ethanol (B145695), Room Temperature
Lithium Aluminum Hydride (LiAlH₄) N-(4-hydroxy-3-(hydroxymethyl)benzoyl)formamide Anhydrous THF or Ether, followed by aqueous workup
This table presents common reducing agents for the formyl group, based on established chemical principles for analogous compounds.

Substitution and Coupling Reactions at the Hydroxyl Group (e.g., esterification, etherification)

The phenolic hydroxyl group (-OH) on the benzene ring of this compound is a key site for substitution and coupling reactions, allowing for the synthesis of a wide array of derivatives.

Esterification: The hydroxyl group can undergo esterification to form the corresponding ester. This reaction typically involves reacting this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group. For instance, reaction with acetyl chloride would yield 4-acetoxy-N-formylbenzamide. Formamide can also act as a catalyst in some esterification reactions. rsc.org

Etherification: The formation of an ether linkage at the phenolic hydroxyl group (Williamson ether synthesis) is another important transformation. This reaction is typically carried out by first deprotonating the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. researchgate.netgoogle.com This phenoxide then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide) via an Sₙ2 reaction to produce the corresponding ether derivative. A documented example for a similar compound, N-Butyl-4-hydroxybenzamide, involves its reaction with sodium hydride in DMF followed by the addition of benzyl bromide to yield 4-(Benzyloxy)-N-butylbenzamide. researchgate.net A similar procedure would be applicable to this compound.

Coupling Reactions: The hydroxyl group also facilitates various metal-catalyzed coupling reactions. While specific examples for this compound are not extensively documented, the principles of cross-electrophile coupling suggest possibilities. acs.org For instance, after conversion to a suitable electrophile (like a triflate), the hydroxyl position could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Additionally, under oxidative conditions, phenolic compounds can undergo coupling reactions, sometimes involving the formation of semiquinone radicals. acs.org

Reaction Type Reagents Product Type
Esterification Acid Chloride/Anhydride, Base (e.g., Pyridine) Aryl Ester
Etherification Alkyl Halide, Base (e.g., K₂CO₃, NaH) Aryl Ether
This table summarizes key substitution reactions at the hydroxyl group, with reagents and product types based on established protocols for phenolic compounds. researchgate.netgoogle.com

Condensation Reactions and Schiff Base Formation

The formyl group of this compound is an electrophilic site that readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). ekb.egbohrium.com This reaction is fundamental in the synthesis of various biologically active molecules and ligands for coordination chemistry. core.ac.ukcdnsciencepub.com

The reaction mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the carbonyl carbon of the aldehyde. This forms a zwitterionic tetrahedral intermediate, which then undergoes proton transfer to yield a neutral carbinolamine. The carbinolamine is often unstable and, under acidic or basic catalysis, eliminates a molecule of water. The final step involves the removal of a proton from the nitrogen atom to form the stable C=N double bond characteristic of a Schiff base.

For example, condensing this compound with aniline (B41778) would produce N-(4-hydroxy-3-((phenylimino)methyl)benzoyl)formamide. The reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent like ethanol or methanol, sometimes with a catalytic amount of acid. ekb.eg

Amine Reactant Schiff Base Product Example Typical Conditions
Aniline N-(4-hydroxy-3-((phenylimino)methyl)benzoyl)formamide Ethanol, Reflux
Ethylenediamine Bis-Schiff base linking two benzamide units Methanol, Room Temperature
Propylamine N-(4-hydroxy-3-((propylimino)methyl)benzoyl)formamide Methanol, Room Temperature, 3h
This table illustrates the formation of Schiff bases from this compound with various primary amines, based on well-established condensation reaction protocols. ekb.egbohrium.comcore.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation of N Formyl 4 Hydroxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of N-Formyl-4-hydroxybenzamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a complete picture of the molecular skeleton and the chemical environment of each atom can be assembled. A notable feature in N-formylated amides is the potential for hindered rotation around the N-CHO (amide) bond, which can lead to the observation of two distinct sets of signals for the atoms near the amide group, corresponding to cis and trans rotamers (rotational isomers). mdpi.com

Proton NMR (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum provides a map of all proton environments within the molecule. For this compound, distinct signals are expected for the aromatic, amide, formyl, and hydroxyl protons. The presence of cis and trans isomers due to restricted C-N bond rotation would result in a doubling of signals for the formyl and NH protons. mdpi.com

The aromatic region would characteristically display an AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. This pattern consists of two doublet-like signals, each integrating to two protons.

The two protons (H-3/H-5) adjacent to the amide group are expected to appear as a doublet at a downfield chemical shift compared to the two protons (H-2/H-6) adjacent to the hydroxyl group.

The hydroxyl proton (-OH) on the phenol (B47542) group would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

The amide proton (-NH) signal's appearance would be a key indicator of the isomeric forms. It may appear as two distinct signals, potentially coupled to the adjacent formyl proton.

The formyl proton (-CHO) is highly deshielded and would appear far downfield. In the presence of rotamers, two distinct signals, often doublets due to coupling with the NH proton, would be observed. For N-monoalkyl substituted formamides, coupling constants of approximately 0.3-2 Hz for the cis isomer and around 12 Hz for the trans isomer have been noted. mdpi.com

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Predicted Signal (Proton)Expected Chemical Shift (δ) Range (ppm)Expected MultiplicityNotes
Phenolic OH9.0 - 11.0Broad Singlet (s)Chemical shift is variable; may exchange with D₂O.
Formyl CH (cis/trans)8.0 - 9.5Doublet (d) / Singlet (s)Expected to be two separate signals if rotamers are present. The formyl proton signal is typically a singlet or a doublet if coupled to the NH proton. mdpi.comresearchgate.net
Amide NH (cis/trans)8.0 - 10.0Broad Singlet (br s) / Doublet (d)Position is variable and may show two distinct signals for rotamers.
Aromatic CH (H-2, H-6)7.8 - 8.2Doublet (d)Protons ortho to the carbonyl group.
Aromatic CH (H-3, H-5)6.8 - 7.2Doublet (d)Protons ortho to the hydroxyl group.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated, corresponding to its eight carbon atoms. Similar to the ¹H NMR, the presence of rotamers can cause a doubling of carbon signals for nuclei near the amide bond. mdpi.com

The spectrum would feature two signals in the carbonyl region (160-180 ppm): one for the amide carbonyl (C-7) and one for the formyl carbonyl (C-8). The aromatic region would show four signals: two for the protonated carbons (C-2/C-6 and C-3/C-5) and two for the quaternary, non-protonated carbons (C-1 and C-4). The carbon attached to the hydroxyl group (C-4) would appear at a higher field compared to the carbon attached to the amide group (C-1).

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Predicted Signal (Carbon)Expected Chemical Shift (δ) Range (ppm)Notes
Amide C=O (C-7)165 - 175May show two signals for cis/trans isomers.
Formyl C=O (C-8)160 - 170May show two signals for cis/trans isomers. frontiersin.org
Aromatic C-OH (C-4)155 - 165Quaternary carbon, deshielded by oxygen.
Aromatic C-H (C-2, C-6)128 - 135Protonated carbons ortho to the carbonyl group.
Aromatic C-C=O (C-1)120 - 130Quaternary carbon, influenced by the amide group.
Aromatic C-H (C-3, C-5)115 - 125Protonated carbons ortho to the hydroxyl group.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the aromatic signals of H-2/H-6 and H-3/H-5, confirming their ortho relationship. A correlation between the NH and formyl protons might also be visible, which would confirm their proximity. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlations). libretexts.org It would definitively link the aromatic proton signals to their corresponding carbon signals (H-2/H-6 to C-2/C-6 and H-3/H-5 to C-3/C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D experiment for structural elucidation, as it reveals longer-range correlations between protons and carbons (typically over two or three bonds). libretexts.org Key HMBC correlations would be expected between:

The formyl proton (H-8) and the amide carbonyl carbon (C-7), confirming the N-formyl group.

The amide proton (NH) and the aromatic quaternary carbon (C-1).

The aromatic protons H-2/H-6 and the amide carbonyl carbon (C-7) as well as the quaternary carbon C-4.

The aromatic protons H-3/H-5 and the quaternary carbons C-1 and C-4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₇NO₃). mdpi.comresearchgate.net The calculated exact mass for the neutral molecule is 165.0426 g/mol . HRMS would detect the protonated molecule [M+H]⁺ at m/z 166.0504 or the deprotonated molecule [M-H]⁻ at m/z 164.0348, confirming the molecular formula and ruling out other isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (precursor ion) and subjecting it to fragmentation through collision-induced dissociation (CID). longdom.org The resulting product ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. uab.edu

A plausible fragmentation pathway for protonated this compound ([M+H]⁺, m/z 166.05) would likely involve:

Loss of the formyl group: A primary fragmentation could be the neutral loss of carbon monoxide (CO, 28 Da) from the formyl moiety, leading to a fragment ion corresponding to protonated 4-hydroxybenzamide (B152061) at m/z 138.

Cleavage of the amide bond: Fragmentation can occur at the amide bond, leading to characteristic ions. For instance, the formation of the 4-hydroxybenzoyl cation at m/z 121 is a highly probable pathway, resulting from the cleavage of the C(O)-N bond. This fragment is often a stable and abundant ion in the mass spectra of benzamides. rsc.org

Further fragmentation: The 4-hydroxybenzoyl cation (m/z 121) could subsequently lose another molecule of CO to yield a 4-hydroxyphenyl cation at m/z 93.

These fragmentation patterns are crucial for confirming the identity of the molecule and distinguishing it from its isomers. longdom.orgnih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for investigating the molecular structure of this compound, offering insights into its functional groups, bond vibrations, and intermolecular forces.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The spectrum is characterized by distinct peaks that signify the presence of its hydroxyl, amide, and formyl groups.

The O-H stretching vibration of the phenolic group typically appears as a broad and strong band in the 3550–3200 cm⁻¹ region. ucla.edu The broadening of this peak is a direct consequence of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amide group is observed in the 3500–3300 cm⁻¹ range as a sharp, medium-intensity band. ucla.edulibretexts.org

The carbonyl (C=O) stretching vibration from the amide group is one of the most prominent absorptions, appearing as a strong, sharp peak between 1690 cm⁻¹ and 1630 cm⁻¹. ucla.edu The exact position is influenced by the electronic environment and hydrogen bonding. Aromatic C=C ring stretching vibrations produce several bands of variable intensity in the 1700–1500 cm⁻¹ region. ucla.edu The C-O stretching of the phenolic group and C-N stretching of the amide group are found in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic FT-IR Absorption Bands for this compound This table is a representation based on typical functional group absorption ranges.

Functional Group Vibration Type Characteristic Absorption (cm⁻¹) Intensity
Phenol O-H Stretch, H-bonded 3550 - 3200 Strong, Broad
Amide N-H Stretch 3500 - 3300 Medium, Sharp
Aromatic C-H Stretch ~3030 Variable
Amide C=O Stretch 1690 - 1630 Strong
Aromatic C=C Ring Stretch 1700 - 1500 Medium
Amide N-H Bend 1650 - 1550 Medium
Phenol C-O Stretch 1300 - 1200 Strong
Amide C-N Stretch 1300 - 1200 Medium
Aromatic C-H Out-of-plane Bend 860 - 680 Strong

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes of a molecule. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecule's polarizability. plus.ac.at For this compound, Raman spectroscopy is particularly effective for identifying symmetric vibrations and the skeletal structure of the aromatic ring.

Vibrational modes involving non-polar bonds, such as the C=C bonds of the benzene ring, typically produce strong signals in the Raman spectrum. nih.gov The symmetric stretching of the aromatic ring is expected to be a prominent feature. In contrast, polar functional groups like the C=O and O-H groups, which are strong in the IR spectrum, may show weaker intensity in the Raman spectrum. plus.ac.atamericanpharmaceuticalreview.com According to the rule of mutual exclusion, for molecules with a center of symmetry, vibrations cannot be both IR and Raman active; however, this compound lacks a center of symmetry, so many of its vibrational modes are active in both techniques. nih.gov

Terahertz Spectroscopy for Low-Frequency Vibrational Modes and Intermolecular Interactions

Terahertz (THz) spectroscopy probes the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz), which corresponds to low-frequency molecular vibrations. americanpharmaceuticalreview.com This technique is exceptionally sensitive to the collective vibrational modes of the crystal lattice and weak intermolecular interactions, such as hydrogen bonds. americanpharmaceuticalreview.commdpi.com

For this compound, THz spectroscopy can directly probe the vibrations of the hydrogen-bonded networks that define its solid-state structure. The stretching and torsional modes of the O-H···O and N-H···O hydrogen bonds give rise to characteristic absorption peaks in the THz range. mdpi.comnih.gov Studies on analogous compounds like hydroxybenzoic acid isomers have shown that intermolecular vibrations, including those related to hydrogen bonding and van der Waals forces, are the primary sources of absorption in the THz spectrum. nih.gov The analysis of these low-frequency modes provides critical data for understanding the stability and polymorphic nature of the crystalline solid. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of this compound's parent compound, 4-hydroxybenzamide, provides foundational insights into the probable crystal packing and hydrogen bonding networks.

Determination of Crystal Packing and Unit Cell Parameters

The crystal structure of 4-hydroxybenzamide has been determined, revealing its packing and unit cell dimensions. researchgate.net It crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The unit cell contains four molecules (Z=4). researchgate.net The addition of a formyl group to the amide nitrogen in this compound would alter these parameters, but the fundamental packing motifs driven by the strong hydrogen-bonding capabilities of the hydroxyl and amide groups are likely to be preserved.

Table 2: Crystallographic Data for 4-Hydroxybenzamide (Data for the parent compound of this compound)

Parameter Value
Chemical Formula C₇H₇NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.064 (4)
b (Å) 5.0689 (18)
c (Å) 9.882 (3)
β (°) 100.95 (3)
Volume (ų) 642.5 (3)
Z 4

Source: Acta Cryst. (2007). E63, o2362 researchgate.net

Analysis of Intermolecular Hydrogen Bonding Networks (O-H…O, N-H…O)

The solid-state architecture of this compound is dominated by an extensive network of intermolecular hydrogen bonds, which dictates the molecular packing and stabilizes the crystal lattice. The primary interactions are O-H···O bonds involving the phenolic hydroxyl group and N-H···O bonds from the amide group. researchgate.net

Conformational Analysis in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data for the single-crystal X-ray diffraction of this compound. Consequently, a detailed analysis of its conformation in the crystalline state, including specific dihedral angles, bond lengths, and intermolecular interactions derived from experimental crystal structure determination, cannot be provided at this time.

The analysis of a molecule's conformation in the solid state is fundamentally reliant on the successful crystallization of the compound and its subsequent analysis by X-ray crystallography. This technique provides precise atomic coordinates within the crystal lattice, from which crucial conformational parameters are derived. These parameters include:

Dihedral (Torsion) Angles: These angles describe the rotation around single bonds and are critical for defining the three-dimensional shape of the molecule. For this compound, key dihedral angles would include those describing the orientation of the formyl group relative to the amide linkage and the planarity between the phenyl ring and the amide substituent.

Bond Lengths and Angles: While often consistent with standard values, significant deviations in bond lengths and angles within the crystal structure can indicate strain or specific electronic effects resulting from intermolecular forces.

Intermolecular Interactions: The packing of molecules in a crystal is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the case of this compound, the hydroxyl and amide groups are expected to be primary sites for hydrogen bonding, significantly influencing the crystal packing and the molecule's solid-state conformation.

Without the foundational crystallographic data, any discussion of the crystalline conformation of this compound would be purely theoretical. Computational modeling could predict potential low-energy conformations, but these would not represent the experimentally determined structure in the crystalline phase, which is influenced by the specific packing forces within the solid state.

Further research, specifically the successful growth of single crystals of this compound and their analysis via X-ray diffraction, is required to elucidate its precise conformational properties in the crystalline state.

Computational Chemistry and Theoretical Molecular Studies of N Formyl 4 Hydroxybenzamide

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) methods are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and associated properties. sci-hub.sefau.eu For a molecule like N-Formyl-4-hydroxybenzamide, methods such as Density Functional Theory (DFT) are particularly useful for balancing computational cost and accuracy. researchgate.netresearchgate.net

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important as they govern chemical reactivity. ossila.commasterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

While specific experimental or calculated values for this compound are not prominent in the literature, studies on the closely related parent compound, 4-hydroxybenzamide (B152061) (4HBM), provide valuable comparative data. A detailed DFT study on 4HBM calculated its HOMO and LUMO energies. researchgate.net The introduction of an electron-withdrawing formyl group on the amide nitrogen in this compound is expected to lower the energy of both the HOMO and LUMO, potentially altering the energy gap and thus the molecule's reactivity profile.

Table 1: Illustrative Frontier Orbital Energies from DFT Calculations This table presents data for the related compound 4-hydroxybenzamide to illustrate typical values. The addition of a formyl group would modify these energies.

Parameter4-hydroxybenzamide (Monomer) researchgate.net
HOMO Energy -6.45 eV
LUMO Energy -1.41 eV
HOMO-LUMO Gap (ΔE) 5.04 eV

The distribution of electron density in a molecule dictates its electrostatic properties. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are key to understanding its intermolecular interactions, including hydrogen bonding and reactivity patterns.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack. For this compound, the MEP would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the phenolic hydroxyl group, the amide carbonyl group, and the formyl carbonyl group. These sites are the primary hydrogen bond acceptors.

Positive Potential (Blue): Located around the hydrogen atoms of the phenolic hydroxyl group and the amide (N-H) group. These are the primary hydrogen bond donor sites.

Neutral Potential (Green): The aromatic ring would exhibit regions of relatively neutral potential, though influenced by the attached functional groups.

This charge distribution is critical for predicting how the molecule will interact with biological targets like proteins or with solvent molecules.

Quantum chemical calculations can predict a wide range of molecular descriptors that quantify various aspects of a molecule's structure and reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate molecular features with biological activity. researchgate.netresearchgate.net

Key reactivity descriptors include:

Polarizability: Describes how easily the electron cloud of the molecule can be distorted by an external electric field.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Representative Predicted Molecular Descriptors This table provides examples of descriptors that can be calculated. Values are illustrative for a molecule of this class.

DescriptorDefinitionPredicted Relevance for this compound
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms (usually oxygens, nitrogens) in a molecule.High, due to two C=O groups, one OH, and one NH group, suggesting strong potential for hydrogen bonding. chemscene.com
LogP (Octanol-Water Partition Coefficient) Measures the lipophilicity of a compound.Moderate, balancing the polar functional groups with the nonpolar benzene (B151609) ring.
Number of Hydrogen Bond Donors Number of OH and NH groups.2 (the phenolic OH and the amide NH). chemscene.com
Number of Hydrogen Bond Acceptors Number of O and N atoms.3 (the two carbonyl oxygens and the hydroxyl oxygen). chemscene.com
Number of Rotatable Bonds Number of single bonds not in a ring, bound to a non-terminal heavy atom.2, suggesting conformational flexibility. chemscene.com

Charge Distribution and Electrostatic Potential Maps

Molecular Dynamics (MD) Simulations of this compound Systems

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. ua.ac.be MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of molecular behavior. dntb.gov.uamdpi.com

This compound possesses several rotatable single bonds, giving it significant conformational flexibility. The key torsional angles that define its shape are the rotation around the Ar-C(O), C-N, and N-C(H) bonds.

A particularly important feature of N-formyl groups is the high rotational energy barrier (around 20-23 kcal/mol) of the C-N amide bond. diva-portal.orgnih.gov This hindered rotation leads to the existence of two stable planar conformers, or rotamers: cis and trans, based on the orientation of the formyl proton relative to the amide bond. MD simulations can explore the relative energies of these rotamers and the kinetics of their interconversion.

Furthermore, computational studies on related N-formyl aromatic amides, such as N-formyl-l-tyrosinamide, have performed exhaustive conformational analyses to identify the most stable structures. academie-sciences.fr For this compound, MD simulations would reveal the preferred orientations of the formyl and hydroxyl groups, including the potential for intramolecular hydrogen bonding between the phenolic proton and the amide or formyl oxygen, which could further stabilize certain conformations.

The interaction of a molecule with its solvent environment is critical to its behavior. MD simulations explicitly model solvent molecules (like water), allowing for a detailed investigation of solvation dynamics. rsc.org Studies on related molecules like salicylamide (B354443) (2-hydroxybenzamide) have used MD to probe the balance of solute-solute versus solute-solvent interactions. acs.org

For this compound in an aqueous solution, MD simulations would show:

The formation and dynamics of the solvation shell around the molecule.

The specific hydrogen bonding patterns between the molecule's donor (OH, NH) and acceptor (C=O) groups and the surrounding water molecules.

The influence of the solvent on the conformational equilibrium of the molecule. Polar solvents can have profound effects on the stability of hydrogen-bonded complexes and molecular conformation. researchgate.net

By simulating the system at the atomic level, MD provides insights into how the solvent mediates intermolecular interactions and influences the structural and dynamic properties of this compound. mdpi.com

Theoretical Investigations of Intermolecular Interactions

Detailed Analysis of Hydrogen Bonding Interactions

This compound possesses functional groups, namely the hydroxyl (-OH) and formyl (-CHO) groups, that are capable of forming hydrogen bonds. These interactions can occur with enzymes or receptors, potentially influencing their activity. The crystal structure of similar compounds, like 4-hydroxybenzamide, is stabilized by intermolecular O-H⋯O and N-H⋯O hydrogen bonds. researchgate.net In the case of N-formyl-2-hydroxybenzamide, the molecule features three hydrogen bond acceptors and two donors. chemscene.com

Theoretical studies on related hydroxybenzoyl compounds have utilized computational methods like B3LYP/6-31G** to analyze molecular geometries and understand the factors determining intramolecular hydrogen bond strength. acs.org The analysis of electron density at bond critical points provides insight into the nature and strength of these hydrogen bonds. researchgate.net For instance, a positive value of the Laplacian of electron density (∇²ρ) at a bond critical point suggests a non-covalent interaction, which is characteristic of hydrogen bonding. researchgate.net

The strength and nature of hydrogen bonds can be influenced by the surrounding environment and the presence of other functional groups. For example, in different derivatives of salicylates, the substitution pattern can alter the hydrogen bonding network, affecting interactions with key amino acid residues in a protein's active site. csic.es

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupPotential Role
Phenolic -OHDonor
Amide N-HDonor
Carbonyl C=O (amide)Acceptor
Carbonyl C=O (formyl)Acceptor
Oxygen of -OHAcceptor

This table is generated based on the functional groups present in the molecule.

Hydrophobic Interactions and Van der Waals Forces

Van der Waals forces, which encompass dispersion forces (London forces) and dipole-dipole interactions, are electrostatic in nature and operate between all atoms and molecules. Even in neutral molecules, transient fluctuations in electron distribution lead to temporary dipoles that induce dipoles in neighboring molecules, resulting in a weak attractive force. For this compound, these forces would exist between all atoms of adjacent molecules, contributing to the stability of its condensed phases.

π-Stacking and Aromatic Interactions

The aromatic ring of this compound can participate in π-stacking interactions, a type of non-covalent interaction that is significant in the stabilization of DNA, protein structures, and in drug-receptor binding. nih.gov These interactions occur between aromatic rings and can be categorized into different geometries, such as face-to-face and T-shaped (or edge-to-face) conformations. nih.gov Quantum chemical calculations have indicated that T-shaped and offset stacked conformations are often energetically preferred due to reduced electron repulsion. nih.gov

The strength and preferred geometry of π-stacking can be influenced by substituents on the aromatic ring. nih.gov For this compound, the electron-withdrawing formyl group and the electron-donating hydroxyl group would modulate the electron density of the π-system, thereby affecting its stacking interactions with other aromatic rings. The typical distance for π-π stacking interactions is in the range of 3.5 Å. researchgate.net

Computational studies on π-stacked aromatic dimers have employed methods like steered molecular dynamics to estimate binding energies. mdpi.com Analysis of protein-ligand complexes from the Protein Data Bank has revealed that T-shaped conformations are prevalent for interactions between a ligand's phenyl ring and aromatic residues of a protein, with centroid distances typically between 5.0 and 5.6 Å and dihedral angles around 50°-70°. nih.gov

Table 2: Types of Aromatic Interactions

Interaction TypeDescription
Face-to-Face π-StackingParallel arrangement of aromatic rings.
T-shaped (Edge-to-Face) π-StackingThe edge of one aromatic ring points towards the face of another.
Offset StackedParallel but displaced arrangement of aromatic rings.

This table is based on established classifications of π-stacking interactions. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Potential Energy Surface Mapping

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the potential energy of a system, such as a molecule or a collection of atoms, as a function of its geometry. umn.edu For a chemical reaction, the PES maps the energy changes as reactants are converted into products, passing through a high-energy transition state. libretexts.org By mapping the PES, chemists can identify stable intermediates, transition states, and determine the most likely reaction pathways.

For a molecule like this compound, a PES can be constructed to study various processes, such as conformational changes (e.g., rotation around single bonds) or chemical reactions. researchgate.net The dimensionality of a PES for a non-linear molecule is 3N-6, where N is the number of atoms. umn.edu Due to this high dimensionality, calculations are often performed on simplified "slices" of the PES, where certain geometric parameters are held constant while others are varied. umn.edu

Quantum mechanical methods are used to calculate the energy at different points on the PES. libretexts.org Minima on the PES correspond to stable structures (reactants, products, and intermediates), while first-order saddle points correspond to transition states. umn.edu The energy difference between the reactants and the transition state is the activation energy of the reaction.

Chemical Biology: Mechanistic Insights and Structure Activity Relationships of N Formyl 4 Hydroxybenzamide

Mechanistic Basis of Enzyme Inhibition by N-Formyl-4-hydroxybenzamide Analogues

The inhibitory potential of this compound analogues is rooted in their ability to interact with and modulate the function of specific enzymes. A key target for such compounds is kynurenine (B1673888) formamidase (KFase), an enzyme in the kynurenine pathway of tryptophan metabolism. nih.govnih.gov This pathway is significant as it is the primary route for tryptophan degradation, producing several neuroactive and immunomodulatory metabolites. nih.govmdpi.com KFase catalyzes the hydrolysis of N-formyl-L-kynurenine to L-kynurenine. nih.govebi.ac.uk Given the structural similarity of this compound to the enzyme's natural substrate, it is a plausible candidate for inhibition studies.

Modes of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)

Enzyme inhibitors can function through various mechanisms, which are typically classified as reversible or irreversible. wikipedia.org Reversible inhibitors, which bind non-covalently, are categorized based on how they interact with the enzyme and the enzyme-substrate complex. wikipedia.org

Competitive Inhibition : In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. libretexts.org The inhibitor's effectiveness can be overcome by increasing the substrate concentration. Given the structural resemblance of this compound analogues to the natural substrate of enzymes like KFase, competitive inhibition is a highly probable mechanism. Studies on structurally related compounds, such as 4-hydroxybenzhydrazide (B196067) derivatives inhibiting laccase, have also shown a competitive mode of interaction. mdpi.comsemanticscholar.org

Non-competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). wikipedia.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. libretexts.org

Uncompetitive Inhibition : This type of inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This mode is often observed with multi-substrate enzymes.

The specific mode of inhibition for a given this compound analogue would depend on its precise structure and the architecture of the target enzyme's active and allosteric sites. For instance, the addition of bulky substituents to a core structure has been shown to shift the inhibition mechanism from competitive to non-competitive or uncompetitive in some inhibitor classes. semanticscholar.org

Identification of Specific Enzyme Active Site Interactions and Residue Binding

The specificity of an enzyme for its substrate is determined by the unique chemical environment of its active site, which is formed by a specific arrangement of amino acid residues. libretexts.orgkhanacademy.org For an inhibitor to be effective, it must form favorable interactions with these residues.

The enzyme kynurenine formamidase (KFase), a potential target for this compound, belongs to the α/β hydrolase fold family. nih.gov The active sites of such enzymes are typically located in clefts or pockets on the protein surface. For example, the active site of the SARS-CoV-2 main protease (Mpro) is situated in a cleft between two domains and features a Cys-His catalytic dyad. nih.gov The binding of substrates and inhibitors is stabilized by interactions with specific residues that line this pocket. nih.gov

In the case of this compound analogues, key interactions would likely involve:

The Hydroxyl Group : This group can act as a hydrogen bond donor and acceptor, forming interactions with polar or charged amino acid residues like serine, threonine, or aspartate in the active site.

The Amide Group : The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, further anchoring the inhibitor.

The Benzene (B151609) Ring : The aromatic ring can engage in hydrophobic or van der Waals interactions with nonpolar residues such as leucine, valine, or phenylalanine, which often form hydrophobic pockets within the active site. mdpi.com

The Formyl Group : This reactive group can form hydrogen bonds or, more significantly, covalent bonds with active site residues.

Role of Intermolecular Interactions (e.g., hydrogen bonding, covalent bond formation) in Inhibition

The stability of the enzyme-inhibitor complex is dictated by the sum of intermolecular forces established between the inhibitor and the active site.

Hydrogen Bonding : As mentioned, the hydroxyl, amide, and formyl groups of this compound are prime candidates for forming hydrogen bonds. These non-covalent interactions are crucial for the initial recognition and orientation of the inhibitor within the active site.

Covalent Bond Formation : The formyl group imparts electrophilic character to the molecule, making it susceptible to nucleophilic attack from amino acid residues in the enzyme's active site. Residues with nucleophilic side chains, such as cysteine (thiol group) or lysine (B10760008) (amino group), can react with the formyl aldehyde to form a stable covalent bond. nih.gov This can lead to irreversible or very slowly reversible inhibition, which is often characterized by a long residence time of the inhibitor on its target, a desirable property for therapeutic agents. ibmc.msk.ru This mechanism is a known strategy for potent enzyme inhibition. nih.gov

Enzyme Kinetics and Inhibition Constant Determination

Enzyme kinetics studies are essential for quantifying the potency of an inhibitor. The key parameters determined are the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the catalytic constant (kₖₐₜ), representing the turnover number. nih.gov For inhibitors, the most important value is the inhibition constant (Kᵢ), which indicates the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies a more potent inhibitor.

The Kᵢ can be determined through graphical analysis of kinetic data, such as Lineweaver-Burk or Dixon plots. researchgate.net For example, in a study of kynurenine formamidase, the enzyme's kinetic parameters for its natural substrate were determined to be Kₘ = 0.32 ± 0.06 mM and kₖₐₜ = 1584 ± 267 min⁻¹. nih.gov An inhibition study of this compound analogues against this enzyme would involve measuring the reaction rate at various substrate and inhibitor concentrations to determine the Kᵢ values and the mode of inhibition.

Hypothetical Inhibition Data for this compound Analogues against KFase

CompoundModificationInhibition Constant (Kᵢ, µM)Mode of Inhibition
This compoundParent Compound150Competitive
Analogue A-OH at position 395Competitive
Analogue B-Cl at position 350Competitive
Analogue C-OCH₃ at position 4250Competitive

This table presents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies systematically investigate how modifications to a compound's chemical structure affect its biological activity. The goal is to identify the chemical features (pharmacophores) essential for potency and selectivity.

Impact of Substituent Effects on Biological Recognition and Potency

For this compound derivatives, SAR studies would focus on modifying the benzamide (B126) ring to enhance binding affinity and inhibitory activity.

Substituents on the Benzene Ring : The electronic properties and size of substituents can drastically alter potency.

Electron-Withdrawing Groups (e.g., halogens like -Cl, -F): These groups can enhance the electrophilicity of the formyl carbon, potentially promoting covalent bond formation. They can also participate in halogen bonding. SAR studies of other inhibitors have shown that the position and size of halogen substituents are critical for activity. unifi.it

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups might increase electron density in the ring, which could be favorable or unfavorable depending on the electronic environment of the active site.

Bulky Groups (e.g., tert-butyl): Steric hindrance is a major factor. A bulky group might prevent the inhibitor from fitting into a narrow active site. However, in some cases, a bulky substituent can provide additional beneficial hydrophobic interactions or, as seen with laccase inhibitors, alter the mode of inhibition by forcing the molecule to bind at an allosteric site. mdpi.comsemanticscholar.org

Modifications to the Formyl and Hydroxyl Groups : The formyl and hydroxyl groups are likely crucial for binding. Replacing the formyl group with a less reactive one (e.g., a hydroxymethyl group via reduction) would likely decrease potency if covalent inhibition is the primary mechanism. Modifying or moving the hydroxyl group would disrupt the specific hydrogen bonding patterns required for recognition.

Hypothetical SAR Data for this compound Derivatives

DerivativeR1 (Position 3)R2 (Position 5)Relative Potency (IC₅₀)
Parent-H-H1.0
1-Cl-H0.4
2-H-Cl0.7
3-F-H0.5
4-CH₃-H1.5
5-t-Bu-H12.0

This table presents hypothetical SAR data for illustrative purposes, where a lower IC₅₀ value indicates higher potency.

Through detailed mechanistic and SAR studies, a comprehensive understanding of how this compound analogues function as enzyme inhibitors can be achieved, paving the way for the rational design of more potent and selective therapeutic agents. researchgate.net

Table of Chemical Compounds Mentioned

Compound Name
3-hydroxyanthranilic acid
3-hydroxykynurenine
4-hydroxybenzhydrazide
kynurenic acid
L-kynurenine
This compound
N-formyl-L-kynurenine

Stereochemical Influences on Molecular Activity and Selectivity

The three-dimensional arrangement of atoms in a ligand is a critical determinant of its interaction with a biological target. researchgate.net For benzamide derivatives and related structures, stereochemistry significantly influences both binding affinity and selectivity. Chiral biomolecules often exhibit stereoselectivity in their synthesis, recognition, and metabolic pathways. researchgate.net

Research into N-formyl peptide receptors (FPRs), which are G protein-coupled receptors (GPCRs) involved in inflammatory responses, indicates a stereoselective preference for chiral ligands. researchgate.net Studies have demonstrated that for certain classes of compounds, specific enantiomers show preferential activity. For example, while R-forms of 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones preferentially activate FPR1/FPR2, S-enantiomers in some ureidopropanamide series were found to more effectively activate intracellular calcium flux in cells expressing FPR2. researchgate.net This highlights that the specific spatial orientation of functional groups is crucial for productive receptor engagement.

Modification of the Benzamide Core for Enhanced Specificity

Modifying the central benzamide scaffold is a key strategy for improving the potency and selectivity of these compounds for their biological targets. Structure-activity relationship (SAR) studies on non-peptide ligands for the formyl peptide receptor family have shown that a wide range of substituents on the benzamide core are tolerated, yet have significant effects on activity and receptor specificity. unifi.it

For instance, in a series of N-substituted benzimidazoles, the presence of a 5-methoxy or 5-ethoxy group on the benzimidazole (B57391) portion was found to be essential for activity. unifi.it Modifications to the separate benzene ring (Ring A) also modulated activity, with various para-substituents being tolerated, as detailed in the table below. unifi.it

Table 1: Effect of Benzene Ring A Substituents on FPR Ligand Activity unifi.it
Para-SubstituentObserved Effect
Nitro (-NO₂)Tolerated, active
Ethoxy (-OCH₂CH₃)Tolerated, active
Methoxy (-OCH₃)Tolerated, active
Chlorine (-Cl)Tolerated, active
Bromine (-Br)Tolerated, active
Methylthio (-SCH₃)Tolerated, active
Methylcarboxyl (-COOCH₃)Tolerated, active

Furthermore, research on histone deacetylase (HDAC) inhibitors has shown that constraining the structure of 4-(aminomethyl)-N-hydroxybenzamide derivatives into fused heterocyclic analogues, such as tetrahydroisoquinolines, can significantly enhance selectivity for the HDAC6 isoform. researchgate.net This improved selectivity is attributed to the benzylic spacer more effectively accessing the wider channel of the HDAC6 active site compared to other HDAC subtypes, along with favorable interactions of hydrophobic capping groups with the protein surface. researchgate.net

Molecular Interactions with Biological Targets Beyond Enzymes

The biological activity of this compound and its analogues is not limited to enzyme inhibition. These compounds engage in a variety of molecular interactions with other critical biological targets, including receptors and cellular membranes.

Protein-Ligand Interaction Profiling (e.g., binding affinity studies)

The characterization of interactions between a ligand and its protein target is fundamental to understanding its mechanism of action. figshare.com These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking, and water-bridged hydrogen bonds. figshare.comvolkamerlab.org The formyl and hydroxyl groups of this compound derivatives are capable of forming hydrogen bonds with receptor or enzyme targets, which can modulate their activity.

Binding affinity, often quantified by the association constant (Ka) or dissociation constant (Kd), measures the strength of these interactions. mdpi.com Studies on related formyl-containing polyamides binding to DNA have provided specific affinity data. For example, the binding affinity was shown to be highly dependent on the linker length connecting the polyamide units, with a C6 linker yielding the highest affinity in one series. pnas.org

Table 2: Binding Affinities of Formyl-Polyamides for DNA pnas.org
Compound SeriesLinkerAssociation Constant (Kₐ) (M⁻¹)
N-terminal formylC5Weak Binding
N-terminal formylC64.0 x 10⁷
N-terminal formylC7Lower affinity than C6
N-terminal formylC8Lower affinity than C7

Ligand-Receptor Binding Studies

A significant area of research for formyl-containing ligands is their interaction with N-formyl peptide receptors (FPRs). nih.gov These receptors are key players in the innate immune system. A "gain-of-function" approach has been used to identify the specific domains of the FPR that are essential for high-affinity ligand binding. nih.gov In these studies, chimeric receptors were created by swapping domains between the high-affinity FPR and the low-affinity FPR-like 2 (FPR2) receptor. By selectively reintroducing FPR residues into the chimera, researchers could pinpoint which amino acids were critical for binding the ligand fMet-Leu-Phe (fMLF). nih.gov

This research demonstrated that introducing just two positively charged amino acids, Arginine-84 and Lysine-85, into a chimeric receptor dramatically improved its binding affinity, lowering the Kd from 105 nM to just 1.6 nM. nih.gov This gain in binding affinity was also correlated with a gain in function, as measured by calcium mobilization. nih.gov

Table 3: Impact of Receptor Modification on Ligand Binding Affinity (fMLF) nih.gov
Receptor TypeKey Residue(s)Dissociation Constant (K_d)
Chimeric Receptor 1 (Initial)-105 nM
Chimeric Receptor 1 (Modified)Arg84, Lys851.6 nM
Chimeric Receptor 2 (Initial)-275 nM
Chimeric Receptor 2 (Modified)Gly89, His902.3 nM
Chimeric Receptor 2 (Modified)Phe102, Thr1033.3 nM

These findings show that specific structural determinants within the receptor, particularly in the first extracellular loop and adjacent transmembrane domains, are essential for high-affinity binding of formyl-peptide ligands. nih.gov

Membrane Interactions and Permeation Mechanisms

For a compound to reach an intracellular target, it must first interact with and permeate the cell membrane. Physicochemical properties and ADME (Absorption, Distribution, Metabolism, and Excretion) calculations for related salicylanilide (B1680751) and niclosamide (B1684120) derivatives indicate that these compounds can be designed to have good oral availability and cell membrane permeability. ekb.egacs.org Studies on fluorescently-labeled ligands targeting intracellular receptor sites have confirmed the cell accessibility of such probes through direct imaging and whole-cell binding assays. acs.org

The mechanisms of membrane interaction can be complex. Some peptide-based hydrogelators, for example, are known to exert their biological effects through a membrane-lytic mechanism. acs.org Furthermore, some salicylanilide compounds have been shown to induce cell death associated with the activation of autophagy, a process that involves the formation and rearrangement of intracellular membranes to form autophagosomes. acs.org This suggests that this compound derivatives could potentially influence cellular function by interacting with or modulating the dynamic processes of cellular membranes.

Advanced Applications in Chemical Synthesis and Materials Science Utilizing N Formyl 4 Hydroxybenzamide

N-Formyl-4-hydroxybenzamide as a Versatile Synthetic Intermediate

This compound incorporates three key functional groups—a formyl (-CHO) group, a hydroxyl (-OH) group, and a benzamide (B126) moiety. This trifunctional nature makes it a valuable and versatile building block in organic synthesis. The formyl group is an electrophilic site susceptible to nucleophilic attack and can participate in a wide range of chemical transformations. The hydroxyl and amide groups can influence the reactivity of the aromatic ring and serve as points for further modification or hydrogen bonding interactions.

Synthesis of Complex Organic Molecules

The reactivity of the formyl group allows this compound to serve as a key intermediate in the construction of more complex molecular architectures. Aldehyde functionalities are central to many carbon-carbon bond-forming reactions. For instance, related formyl-containing benzamides are used as starting materials or intermediates in the synthesis of focused compound libraries, broadening chemical diversity for various research applications .

The formyl group can undergo a variety of transformations, including:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative of 4-aminobenzoic acid.

Reduction: The aldehyde can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) .

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other related structures, which are themselves valuable intermediates.

These reactions demonstrate the potential of this compound as a precursor for creating a diverse range of substituted aromatic compounds.

Precursor in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and formyl-containing precursors are frequently used in their synthesis. nih.govrsc.org Research on analogous molecules shows that N-formylated hydrazides can be cyclized to form important five-membered heterocyclic rings like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles researchgate.net. For example, the reaction of a 2-hydroxy benzohydrazide (B10538) with formic acid produces an N-formyl derivative that, upon treatment with a dehydrating or sulfurizing agent, yields the corresponding heterocycle researchgate.net.

This synthetic pathway suggests that this compound could be similarly employed. By reacting it with hydrazine (B178648) to form a hydrazone, subsequent intramolecular cyclization could provide a route to various heterocyclic systems. Patents describe the use of related hydroxybenzoic acid derivatives in the synthesis of complex heterocyclic structures, such as 1,2,4-oxadiazoles, for pharmaceutical applications google.com.

Development of this compound as Chemical Biology Probes and Tools

The functional groups of this compound make it an attractive scaffold for the development of probes and tools for chemical biology. The formyl group, in particular, is useful for forming covalent bonds with biomolecules, while the hydroxybenzamide portion can participate in specific binding interactions.

Ligands for Affinity-Based Binding Studies

The structure of this compound is suitable for acting as a ligand in studies of protein-ligand interactions. The amide and hydroxyl groups can form hydrogen bonds with amino acid residues in a protein's binding pocket, while the aromatic ring can engage in hydrophobic or π-stacking interactions. Research on 3-formyl-4-hydroxy-N-methylbenzamide, a close isomer, indicates its potential use in enzyme inhibition and binding studies due to the hydrogen-bonding capacity of its formyl and hydroxyl groups .

Furthermore, studies on polyamides with N-terminal formyl groups have shown that this specific functionality influences binding affinity and specificity for DNA sequences pnas.org. This highlights the direct role the formyl group can play in modulating molecular recognition and binding events.

Conjugation with Biomolecules (e.g., enzymes, peptides) for Targeted Studies

Bioconjugation, the process of linking molecules to biomacromolecules like proteins or peptides, is a fundamental technique in chemical biology. The aldehyde functionality of this compound is well-suited for this purpose. Aldehydes can react with primary amines (such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue) to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage.

Structurally related compounds like 4-Formylbenzamide and 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide are recognized for their utility in bioconjugation . The formyl group provides a site for covalent attachment, enabling the labeling of proteins for imaging studies or the creation of targeted therapeutic agents . This established reactivity makes this compound a promising candidate for similar applications.

Role in Advanced Drug Delivery Systems and Linker Technologies

The precise delivery of therapeutic agents to target cells is a major goal in modern medicine. Antibody-drug conjugates (ADCs) are a class of biopharmaceuticals designed for targeted therapy, primarily in oncology sigutlabs.com. An ADC consists of a monoclonal antibody connected to a cytotoxic payload via a chemical linker cam.ac.uk. The properties of this linker are critical to the ADC's stability, efficacy, and safety nih.gov.

This compound possesses features that make it and its derivatives highly suitable for use in linker technologies. The formyl group provides a reactive handle for conjugation to an antibody, often through reaction with an amino group on the protein to form a stable bond. The hydroxybenzamide portion can be further modified to attach a drug payload.

Research on the analog 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide explicitly highlights its function as a linker in ADCs creative-biolabs.com. In this context, the formyl group enables conjugation to the antibody, while the other end of the molecule is attached to a cytotoxic drug. This bifunctional nature allows it to bridge the antibody and the payload effectively . The use of such aldehyde-containing linkers is a key strategy in the development of next-generation targeted therapies .

Interactive Table: Research Findings on Structurally Similar Compounds

Compound NameApplicationKey Research FindingReference
3-formyl-4-hydroxy-N-methylbenzamideSynthetic IntermediateServes as a building block for more complex organic molecules; formyl group can be oxidized or reduced.
2-hydroxy benzohydrazide (N-formylated)Heterocycle SynthesisThe N-formyl derivative can be cyclized to form 1,3,4-thiadiazole (B1197879) heterocyclic rings. researchgate.net
Polyamides with N-terminal formyl groupAffinity LigandThe formyl head group influences the binding affinity and specificity of the molecule for DNA sequences. pnas.org
4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamideADC Linker TechnologyActs as a bifunctional linker in Antibody-Drug Conjugates (ADCs), connecting the antibody to the payload. creative-biolabs.com
4-FormylbenzamideBioconjugationThe formyl group facilitates covalent bond formation with biomolecules for assays and diagnostics.

Application as Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of therapeutic agents that merge the specific targeting capabilities of monoclonal antibodies with the potent cell-killing effects of cytotoxic drugs. nih.gov The linker component, which connects the antibody to the cytotoxic payload, is a critical element that governs the stability, solubility, and release mechanism of the ADC. nih.govnjbio.com

While direct studies on this compound as an ADC linker are not extensively detailed, its chemical structure possesses key features for such applications. The formyl group (an aldehyde) is a reactive handle suitable for conjugation with biomolecules. creative-biolabs.com For instance, a related compound, 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide, is recognized for its utility as a linker in ADCs, where the aldehyde functionality is key for conjugation. creative-biolabs.com The mechanism often involves the formation of a stable bond, such as a hydrazone, with a corresponding functional group on the antibody or a modified payload. nih.govnih.gov

Linkers in ADCs are broadly categorized as cleavable or non-cleavable. nih.govnih.gov The choice of linker dictates how and where the cytotoxic drug is released. njbio.com this compound could theoretically be incorporated into either type of linker strategy. As part of a cleavable linker system, the bond formed via the formyl group could be designed to be sensitive to the acidic environment of lysosomes within cancer cells. nih.gov In a non-cleavable linker strategy, the entire antibody-linker-drug conjugate is internalized, and the drug is released only after the complete degradation of the antibody and linker structure in the lysosome. njbio.com The properties of the linker-payload combination after degradation are crucial, as they can influence bystander killing effects and interactions with efflux pumps. njbio.com

Linker TypeRelease MechanismExample ChemistryReference
Cleavable Acid-LabileHydrazone nih.govnih.gov
Protease-SensitiveValine-Citrulline (Val-Cit) dipeptide nih.gov
Glutathione-SensitiveDisulfide bonds nih.govmdpi.com
Enzyme-Sensitiveβ-glucuronide or β-galactoside linkers nih.govmdpi.com
Non-cleavable Antibody DegradationThioether nih.govmdpi.com

Integration into Radiopharmaceutical Linkers and Nanocarriers

The principles of linker chemistry in ADCs extend to other targeted delivery systems, including radiopharmaceuticals and nanocarriers. In radiopharmaceuticals, a linker is used to attach a radioisotope to a targeting molecule, such as an antibody, for diagnostic imaging or therapy. mdpi.com The bifunctional nature of compounds like this compound, possessing both a reactive group for conjugation (the formyl group) and a stable core structure, makes them suitable candidates for this purpose. A derivative, 4-formyl-N-(2-(2-hydroxyethoxy)ethyl)benzamide, has been noted for its use in radiopharmaceutical linkers and nanocarriers, where it helps stabilize conjugated enzymes and improve targeting.

Coordination Chemistry and Metal-Organic Framework (MOF) Design

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers or ligands). researchgate.netresearchgate.net The rational design of organic linkers is a key strategy for controlling the resulting MOF's structure, porosity, and function. nih.gov

This compound as a Bridging Ligand in MOF Synthesis

This compound possesses several potential coordination sites for binding to metal centers: the oxygen atom of the phenolic hydroxyl group, the oxygen of the amide carbonyl, and the oxygen of the formyl group. This multitopic nature makes it a candidate for acting as a bridging ligand in MOF synthesis. MOF ligands are typically multitopic organic compounds, often containing carboxylate or nitrogen-containing heterocyclic groups, that bridge metal centers to form 1D, 2D, or 3D networks. mdpi.comossila.com The presence of hard base donor atoms (oxygen) in this compound suggests it would form stable coordination bonds with hard acid metal ions, such as those from Group 4 (e.g., Zr⁴⁺) or rare-earth elements. nih.gov

The synthesis of MOFs often involves the self-assembly of the metal nodes and organic linkers under specific reaction conditions. researchgate.net The way a ligand like this compound binds to the metal centers—for example, whether it acts as a monodentate, bidentate, or bridging ligand—would directly influence the formation of the secondary building units (SBUs) and the final framework. mdpi.com

Influence of Ligand Design on MOF Topology and Functionality

The topology of a MOF—the specific way the nodes and linkers are connected—is fundamentally determined by the geometry, connectivity, size, and functional groups of the organic linker. nih.gov The specific arrangement of the coordinating groups on the this compound ligand would dictate the angles and distances between the metal nodes it connects, thereby guiding the assembly of a particular network topology. mdpi.com

The functional groups on a linker can also impart specific properties to the resulting MOF. researchgate.net For example, the presence of the formyl and amide groups within the pores of a MOF built from this compound could enhance interactions with guest molecules through hydrogen bonding. researchgate.net Furthermore, the introduction of specific functional groups on the linker can alter the electronic properties of the framework, which is relevant for applications in catalysis or as electrochemical materials. rsc.org The rigidity or flexibility of the linker is another critical factor; rigid linkers tend to form more stable and predictable structures, while flexible linkers can lead to frameworks that exhibit dynamic behavior. researchgate.net The bulkiness of the ligand can also influence the dimensionality and nuclearity of the framework's SBUs. mdpi.com

Ligand Design FactorInfluence on MOF PropertiesReference(s)
Geometry and Connectivity Determines the overall network topology (e.g., cubic, diamondoid). nih.govmdpi.com
Functional Groups Affects pore environment, chemical properties, and potential for post-synthetic modification. researchgate.netrsc.org
Steric Hindrance/Bulkiness Can decrease framework dimensionality and SBU connectivity. mdpi.com
Rigidity/Flexibility Influences structural stability and potential for dynamic behavior. researchgate.net
Acidity/Electronic Effects Can direct the construction of specific SBUs and topologies. nih.gov

Electrochemical Applications and Redox Chemistry of this compound

The electrochemical behavior of this compound is dictated by its functional groups. The phenolic hydroxyl group (-OH) attached to the benzene (B151609) ring is a known redox-active moiety. Phenols can undergo oxidation, often through a proton-coupled electron transfer (PCET) mechanism, to form phenoxyl radicals. acs.org This process is fundamental in many biological and chemical systems.

The N-formyl group itself is part of an amide linkage. While amides are generally stable, they can participate in electrochemical reactions. For instance, the electrochemical N-formylation of amines can proceed through the oxidation of an intermediate hemiaminal. nih.gov The redox chemistry of N-aryl amides has been studied, and their oxidation potential is influenced by the nature of the aromatic ring and its substituents. acs.org The electrochemical reduction or oxidation of this compound could potentially be explored for applications in organic synthesis or as a redox mediator. rsc.org The combination of electrochemistry with other techniques, such as mechanochemistry, is an emerging area for performing sustainable chemical transformations. rsc.org The specific redox potentials and reaction pathways for this compound would depend on experimental conditions such as the solvent, electrolyte, and electrode material.

Advanced Analytical Method Development for N Formyl 4 Hydroxybenzamide

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), form the cornerstone for the analytical assessment of N-Formyl-4-hydroxybenzamide. These methods are indispensable for determining the purity of the compound and for the quantitative analysis of its active component.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reverse-phase HPLC (RP-HPLC) method is a primary choice for the analysis of this compound, owing to the polar nature of the compound. The development of a stability-indicating HPLC method is crucial for separating the main compound from any potential impurities and degradation products.

A typical HPLC method would be developed using a C18 column. longdom.org The mobile phase could consist of a gradient mixture of an aqueous buffer, such as 0.1% formic acid in water, and an organic solvent like acetonitrile. mdpi.com This combination is effective for retaining and separating polar aromatic compounds. helixchrom.com Detection is commonly performed using a UV detector at a wavelength selected based on the UV absorption maximum of this compound.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. europa.euich.org Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range. europa.eueuropa.eu

Specificity is demonstrated by the ability of the method to exclusively assess the analyte in the presence of other components such as impurities, and degradation products. This can be achieved by spiking the sample with known impurities and showing that the analyte's peak is well-resolved. europa.eu

Linearity is established by analyzing a series of dilutions of the analyte and plotting the peak area response against the concentration. The correlation coefficient should ideally be close to 1.

Accuracy is determined by measuring the recovery of the analyte in a spiked sample. europa.eu It is often expressed as the percentage of analyte recovered by the assay.

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by performing multiple measurements on the same sample under the same conditions over a short period. Intermediate precision is evaluated by repeating the analysis on different days with different analysts and equipment. europa.eu

Below is an interactive data table summarizing typical HPLC method parameters and validation results.

ParameterCondition/Value
Instrument Agilent 1260 Infinity Binary LC System or equivalent mdpi.com
Column Phenomenex Kinetex C18 (150 x 4.6 mm, 5 µm) longdom.org
Mobile Phase A 0.1% Phosphoric Acid in Water longdom.org
Mobile Phase B Acetonitrile longdom.org
Gradient Time (min): 0, 5, 10, 15; %B: 10, 80, 80, 10
Flow Rate 1.0 mL/min longdom.org
Detection UV at 230 nm longdom.org
Column Temperature 30 °C
Injection Volume 10 µL
Linearity (Range) 1-100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Repeatability (RSD) < 2.0%
Intermediate Precision (RSD) < 2.0%

Gas Chromatography (GC) for Volatile Derivatives and By-product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, GC is instrumental in the analysis of volatile impurities, residual solvents, or by-products from its synthesis. For less volatile compounds, derivatization might be necessary to increase their volatility.

The use of GC-MS (Gas Chromatography-Mass Spectrometry) allows for the identification of unknown volatile components by providing mass spectra of the separated compounds. Techniques like Thermal Desorption (TD)-GC-MS can enhance the detection of a wide range of volatiles. mdpi.com

Potential volatile by-products in the synthesis of this compound could include unreacted starting materials or side-products from the formylation step. For instance, if formic acid is used as a formylating agent, residual amounts could be detected by GC.

The following table outlines a hypothetical GC method for the analysis of potential volatile impurities.

ParameterCondition/Value
Instrument GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column ZB-1701 or equivalent polar capillary column researchgate.net
Carrier Gas Helium at a constant flow rate researchgate.net
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Temperature 300 °C (FID)
Split Ratio 20:1

Standardization and Validation of Analytical Procedures

The standardization and validation of analytical procedures are critical to ensure that the methods are reliable, reproducible, and fit for their intended purpose. europa.eu The validation process for analytical methods for this compound must adhere to ICH guidelines. ich.orgedqm.eu

The validation characteristics that need to be considered are:

Accuracy: The closeness of the test results to the true value. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. ich.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. europa.eu

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. edqm.eu

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The table below summarizes the key validation parameters and their objectives.

Validation CharacteristicObjective
Accuracy To determine the closeness of the measured value to the true value.
Precision To assess the random error of the method.
Specificity To ensure the method is selective for the analyte of interest.
LOD/LOQ To establish the limits of detection and reliable quantification.
Linearity To confirm a proportional relationship between concentration and response.
Range To define the concentration interval where the method is applicable.
Robustness To evaluate the method's reliability during normal use.

Characterization of Reaction Intermediates and Impurities in Synthetic Processes

A thorough understanding of the synthetic route to this compound is essential for identifying potential reaction intermediates and impurities. The characterization of these substances is crucial for controlling the quality of the final product. lcms.cz

The synthesis of this compound likely involves the formylation of 4-hydroxybenzamide (B152061). Potential intermediates and impurities could include:

4-Hydroxybenzamide: The starting material for the formylation step.

Formic Acid or other formylating agents: Residual amounts may be present. nih.gov

Side-products: Such as di-formylated products or products of side reactions involving the hydroxyl group.

Degradation products: Formed under stress conditions like heat, light, or pH extremes.

A combination of analytical techniques is employed for the structural elucidation of these impurities. science.gov

LC-MS: To determine the molecular weight of the impurities.

High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition and confirm the molecular formula. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information.

Infrared (IR) Spectroscopy: To identify the functional groups present in the impurity. science.gov

The following table lists potential impurities and the analytical techniques used for their characterization.

Compound NamePotential OriginCharacterization Techniques
4-Hydroxybenzamide Unreacted starting materialHPLC, LC-MS, NMR
Formic Acid Excess reagentGC, IC (Ion Chromatography)
Di-formylated by-product Side reactionLC-MS, HRMS, NMR
4-Acetoxybenzamide Impurity from starting material synthesisHPLC, LC-MS, NMR

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Formyl-4-hydroxybenzamide, considering yield and purity?

  • Methodological Answer : The synthesis of this compound can be optimized by adapting protocols for analogous benzamide derivatives. For example, the use of hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) as intermediates, as described in benzamide synthesis workflows, ensures controlled formylation . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) should be rigorously standardized, with inline monitoring via TLC or HPLC to track intermediate formation. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization improves purity. Hazard analysis and safety protocols, as emphasized in synthetic organic chemistry guidelines, must precede scaling .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Structural confirmation requires a multi-technique approach:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm formyl (δ ~8-10 ppm) and hydroxybenzamide (aromatic protons, δ ~6.5-8 ppm) groups. Compare with PubChem data for related benzamides (e.g., InChI/SMILES cross-referencing) .
  • HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry to verify molecular ion peaks and purity (>95%).
  • FT-IR : Identify characteristic bands (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}, formyl C=O at ~1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

  • Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:

  • Standardized Assays : Conduct solubility studies in a panel of solvents (DMSO, ethanol, PBS) under controlled temperatures (25°C, 37°C) using UV-Vis spectrophotometry or gravimetric analysis .
  • Computational Validation : Apply quantitative structure-property relationship (QSPR) models or COSMO-RS simulations to predict solubility and compare with empirical data .
  • Interlaboratory Reproducibility : Share raw datasets (e.g., via repositories like Chemotion) to enable cross-validation .

Q. What experimental strategies are effective in studying the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Hydrolytic degradation pathways can be probed via:

  • pH-Varied Stability Assays : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation kinetics using HPLC to quantify intact compound and byproducts (e.g., 4-hydroxybenzamide and formic acid) .
  • Mechanistic Probes : Employ isotopic labeling (e.g., 18O^{18}O-H2_2O) or LC-MS/MS to trace hydrolysis intermediates.
  • Computational Modeling : Density functional theory (DFT) calculations can predict susceptible bonds and transition states .

Q. How can researchers design experiments to elucidate the mechanism of this compound in enzyme inhibition assays?

  • Methodological Answer : Mechanistic studies require:

  • Kinetic Analysis : Perform dose-response curves and Lineweaver-Burk plots to determine inhibition constants (KiK_i) and mode (competitive/non-competitive) .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., proteases) for X-ray diffraction studies, or use molecular docking (AutoDock, Schrödinger) to predict binding poses .
  • Biochemical Probes : Use fluorescent or radiolabeled derivatives to track target engagement in cellular assays .

Data Management and Reproducibility

Q. What are the best practices for ensuring reproducibility in the synthesis and analysis of this compound?

  • Methodological Answer :

  • Protocol Standardization : Document reaction parameters (e.g., humidity, stirring speed) and raw analytical data (NMR, HPLC traces) in electronic lab notebooks (e.g., Chemotion ELN) .
  • Reference Standards : Use certified reference materials (CRMs) for calibration. Cross-validate results with independent labs.
  • FAIR Data Principles : Share datasets in repositories (e.g., RADAR4Chem) with metadata tagging for traceability .

Computational and Theoretical Approaches

Q. How can computational chemistry predict the reactivity of this compound in different chemical environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic attack sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (water, DMSO) to assess conformational stability.
  • Machine Learning : Train models on PubChem datasets to predict reactivity trends (e.g., susceptibility to oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.